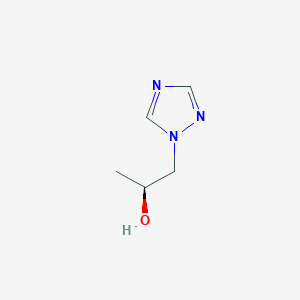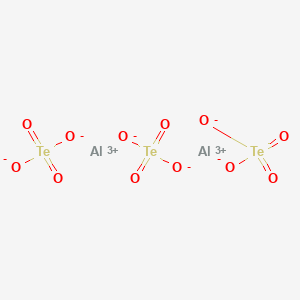
Aluminum tellurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum tellurate is a chemical compound composed of aluminum and tellurium, typically represented by the formula Al2Te3O9 This compound is part of the tellurate family, which includes various metal tellurates known for their unique structural and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum tellurate can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of aluminum oxide (Al2O3) with tellurium dioxide (TeO2) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and purified to obtain this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar high-temperature solid-state reactions. The process involves mixing aluminum oxide and tellurium dioxide in precise stoichiometric ratios, followed by heating in a controlled environment. The reaction conditions, such as temperature and duration, are optimized to maximize yield and purity. The final product is then subjected to various purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum tellurate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state tellurates, while reduction reactions may yield lower oxidation state compounds.
Applications De Recherche Scientifique
Aluminum tellurate has several scientific research applications, including:
Materials Science: this compound is studied for its unique structural properties, which make it a candidate for use in advanced materials and nanotechnology.
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of this compound, including its use in drug delivery systems and as a component in medical imaging.
Industry: this compound is used in the production of specialized ceramics and glass, as well as in the development of new electronic materials.
Mécanisme D'action
The mechanism of action of aluminum tellurate involves its interaction with other molecules and compounds at the molecular level. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which this compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to aluminum tellurate include other metal tellurates, such as:
- Sodium tellurate (Na2TeO4)
- Potassium tellurate (K2TeO4)
- Calcium tellurate (CaTeO4)
Uniqueness
This compound is unique due to its specific structural and chemical properties, which differ from those of other metal tellurates. For example, its high thermal stability and specific electronic properties make it suitable for applications in high-temperature environments and electronic devices. Additionally, the presence of aluminum in the compound can impart unique catalytic properties, making it a valuable reagent in various chemical processes.
Propriétés
Numéro CAS |
25268-69-3 |
|---|---|
Formule moléculaire |
Al2O12Te3 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
dialuminum;tritellurate |
InChI |
InChI=1S/2Al.3H2O4Te/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clé InChI |
UBDIDQNTECHKMJ-UHFFFAOYSA-H |
SMILES canonique |
[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


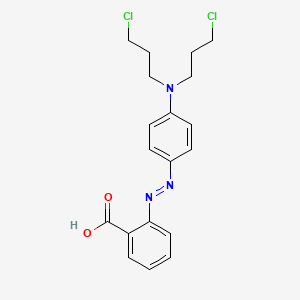

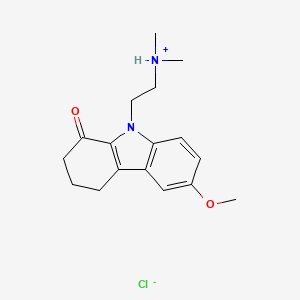
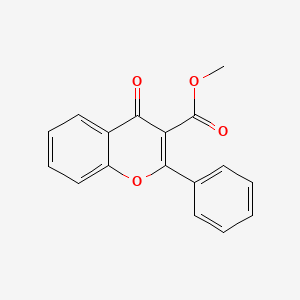
![N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13729731.png)
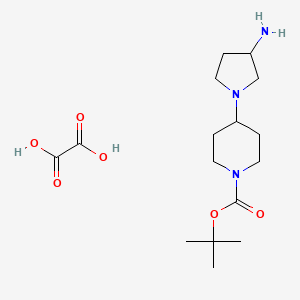
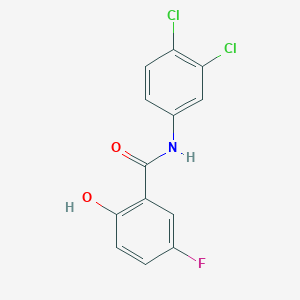


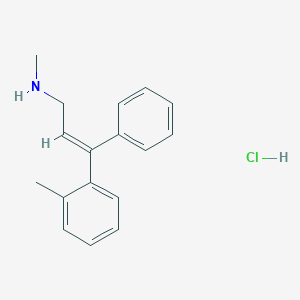
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
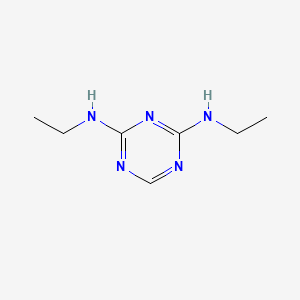
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
